![molecular formula C17H22O2 B042079 3,5-Diprenyl-4-hydroxybenzaldehyde CAS No. 52275-04-4](/img/structure/B42079.png)
3,5-Diprenyl-4-hydroxybenzaldehyde
Overview
Description
3,5-Diprenyl-4-hydroxybenzaldehyde is an isoprene phenyl butyl aldehyde . It has the molecular formula C17H22O2 . It has been found to have the ability to inhibit biofilm formation in strains .
Synthesis Analysis
The synthesis of 3,5-Diprenyl-4-hydroxybenzaldehyde involves a reaction with potassium hydroxide in water . The reaction is regioselective and yields 10.4% of the product .Molecular Structure Analysis
The molecular structure of 3,5-Diprenyl-4-hydroxybenzaldehyde is represented by the formula C17H22O2 . The average mass is 258.355 Da .Physical And Chemical Properties Analysis
3,5-Diprenyl-4-hydroxybenzaldehyde has a molecular weight of 258.36 . It has a density of 1.0±0.1 g/cm3 . Its boiling point is 383.5±42.0 °C at 760 mmHg .Relevant Papers The paper “Prenylated phenylbutyrolactones from cultures of a marine sponge-associated fungus Aspergillus flavipes KUFA1152” published in Phytochemistry in May 2021 is relevant to the study of 3,5-Diprenyl-4-hydroxybenzaldehyde .
Scientific Research Applications
Pharmacology: Antibiofilm Agent
3,5-Diprenyl-4-hydroxybenzaldehyde: has been identified as an isoprene phenyl butyl aldehyde with the ability to inhibit biofilm formation in bacterial strains . This property is particularly valuable in pharmacology, where biofilm-associated infections pose significant challenges due to their resistance to antibiotics. The compound’s potential synergistic effect with clinically relevant antibiotics could lead to new strategies for treating persistent infections.
Biochemistry: Enzyme Inhibition
In biochemistry, 3,5-Diprenyl-4-hydroxybenzaldehyde is studied for its enzyme inhibitory activity . Enzymes play crucial roles in various biochemical processes, and the modulation of their activity can have therapeutic implications. The compound’s ability to interact with enzymes could be harnessed to study and potentially treat metabolic disorders.
Medicinal Chemistry: Melanin Synthesis Inhibition
The compound’s role in medicinal chemistry is linked to its impact on melanin synthesis . Melanin is the pigment responsible for skin color, and its overproduction can lead to hyperpigmentation disorders. 3,5-Diprenyl-4-hydroxybenzaldehyde could be used to develop treatments that regulate melanin production, offering an alternative to current skin-lightening agents.
Organic Synthesis: Chemical Intermediate
In organic synthesis, 3,5-Diprenyl-4-hydroxybenzaldehyde can serve as a chemical intermediate due to its phenolic structure . It can participate in various chemical reactions, leading to the synthesis of complex organic molecules. This makes it a valuable compound for developing new synthetic pathways and materials.
Environmental Science: Ecotoxicology Studies
In environmental science, 3,5-Diprenyl-4-hydroxybenzaldehyde can be used in ecotoxicology studies to assess the impact of phenolic compounds on ecosystems . Its interactions with environmental factors and biota can provide insights into the ecological risks associated with phenolic pollutants.
Mechanism of Action
Target of Action
3,5-Diprenyl-4-hydroxybenzaldehyde, an isoprene phenyl butyl aldehyde , primarily targets biofilms in bacterial strains . Biofilms are communities of microorganisms that attach to surfaces and are embedded in a matrix of extracellular polymeric substances. They play a crucial role in bacterial survival and pathogenicity.
Mode of Action
The compound interacts with the biofilm formation process, exhibiting inhibitory effects . By disrupting biofilm formation, it hinders the bacteria’s ability to adhere to surfaces and protect themselves from the host’s immune response or antibiotics .
Result of Action
The primary molecular effect of 3,5-Diprenyl-4-hydroxybenzaldehyde is the inhibition of biofilm formation in bacterial strains . This disruption can potentially enhance the efficacy of clinically relevant antibiotics, suggesting a possible synergistic effect .
properties
IUPAC Name |
4-hydroxy-3,5-bis(3-methylbut-2-enyl)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22O2/c1-12(2)5-7-15-9-14(11-18)10-16(17(15)19)8-6-13(3)4/h5-6,9-11,19H,7-8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHVUELCNFASQGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=CC(=CC(=C1O)CC=C(C)C)C=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Diprenyl-4-hydroxybenzaldehyde |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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